molecular formula C10H9ClO2 B2920996 3-(4-Methoxyphenyl)acryloyl chloride CAS No. 34446-64-5; 42996-84-9

3-(4-Methoxyphenyl)acryloyl chloride

Cat. No.: B2920996
CAS No.: 34446-64-5; 42996-84-9
M. Wt: 196.63
InChI Key: CGOJOQBYEAVATL-QPJJXVBHSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)prop-2-enoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOJOQBYEAVATL-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42996-84-9
Record name trans-4-Methoxycinnamoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (E)-3-(4-Methoxyphenyl)prop-2-enoyl chloride
  • Molecular Formula : C₁₀H₉ClO₂
  • Molecular Weight : 196.63 g/mol
  • Synonyms: 4-Methoxycinnamoyl chloride, trans-4-Methoxycinnamoyl chloride .

Synthesis :
3-(4-Methoxyphenyl)acryloyl chloride is synthesized via the reaction of (E)-3-(4-methoxyphenyl)acrylic acid with thionyl chloride (SOCl₂) in solvents such as toluene or chloroform under reflux (1–3 hours). This method yields high purity (>95%) and avoids polymerization through controlled conditions .

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The reactivity and applications of acryloyl chlorides are influenced by substituents on the aromatic ring. Key analogs include:

Compound Substituent Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Reactivity Features
This compound -OCH₃ 196.63 N/A N/A Electron-donating group enhances electrophilicity at carbonyl
(2E)-3-(4-Chlorophenyl)acryloyl chloride -Cl 199.04 N/A N/A Electron-withdrawing Cl increases acyl chloride reactivity
(2E)-3-(4-Methylphenyl)acryloyl chloride -CH₃ 196.64 132–135 -15 Moderate electron-donating effect; lower polarity
3-(2-Furyl)acryloyl chloride Furan ring 168.58 N/A N/A Heteroaromatic ring enables π-π interactions

Research Advancements

  • Continuous-Flow Synthesis : Recent methods for acryloyl chlorides emphasize continuous-flow systems to enhance safety and yield (e.g., 85–95% purity for methoxy derivatives) .
  • Crystal Engineering : Studies on N-(4-methoxyphenyl)propanamide derivatives reveal C–H···O hydrogen bonding patterns, informing solid-state applications .

Q & A

Q. What are the standard synthesis protocols for 3-(4-Methoxyphenyl)acryloyl chloride, and how can reaction conditions be optimized for high yield?

Methodological Answer: The compound is typically synthesized via chlorination of (E)-3-(4-methoxyphenyl)propenoic acid using thionyl chloride (SOCl₂) in chloroform under reflux. Key parameters include:

  • Stoichiometry : A molar ratio of 1:1.4 (acid to SOCl₂) ensures complete conversion.
  • Reaction Time : 30 minutes of reflux achieves >95% yield .
  • Workup : Excess SOCl₂ and solvent are removed under vacuum, followed by recrystallization from toluene to isolate the product .

Q. Optimization Tips :

  • Use anhydrous conditions to avoid hydrolysis of the acyl chloride.
  • Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR to detect residual carboxylic acid.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirm the presence of the acryloyl chloride group (C=O stretch at ~1770 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
  • ¹H-NMR : Key signals include the methoxy proton at δ 3.8 ppm and aromatic protons (δ 6.8–7.6 ppm). The α,β-unsaturated system shows doublets near δ 6.4 and 7.5 ppm (J = 15–16 Hz) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., trans-configuration) and bond angles. Single-crystal studies require slow evaporation from toluene or dichloromethane .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazards : Corrosive, moisture-sensitive, and releases HCl vapor upon hydrolysis. Causes severe skin/eye damage (H314, H335) .
  • Protective Measures :
    • Use nitrile gloves, chemical goggles, and a fume hood.
    • Stabilize with inhibitors (e.g., phenothiazine at 200–400 ppm) to prevent polymerization .
  • Emergency Procedures :
    • Skin contact: Rinse with water for 15 minutes; apply 1% sodium bicarbonate solution.
    • Inhalation: Move to fresh air; administer oxygen if respiratory distress occurs .

Advanced Research Questions

Q. How can reaction byproducts (e.g., dimerization or hydrolysis products) be identified and minimized during synthesis?

Methodological Answer:

  • Byproduct Identification :
    • LC-MS : Detects dimers (m/z ~393) or hydrolyzed carboxylic acid (m/z ~179) .
    • ¹³C-NMR : Hydrolysis products lack the acyl chloride carbon signal (~170 ppm) .
  • Mitigation Strategies :
    • Maintain strict anhydrous conditions (e.g., molecular sieves in solvent).
    • Use excess SOCl₂ (1.5 eq.) to drive the reaction to completion .

Q. How does the electron-donating methoxy group influence the compound’s reactivity in acylation or Michael addition reactions?

Methodological Answer: The para-methoxy group activates the aromatic ring via resonance, increasing electrophilicity at the acryloyl carbonyl. This enhances:

  • Nucleophilic Acyl Substitution : Faster reaction with amines or alcohols compared to non-methoxy analogs.
  • Conjugation Stability : The trans-configuration (confirmed by X-ray) reduces steric hindrance, favoring regioselective additions .
    Experimental Validation :
  • Compare reaction rates with control compounds (e.g., 3-phenylacryloyl chloride) using kinetic assays .

Q. What computational methods predict the stability and reactivity of this compound under varying conditions?

Methodological Answer:

  • DFT Calculations : Model transition states for hydrolysis or polymerization. Basis sets (e.g., B3LYP/6-31G*) predict activation energies and orbital interactions .
  • Molecular Dynamics (MD) : Simulate thermal stability (e.g., decomposition above 150°C) and solvent effects .
  • QSPR Models : Correlate substituent effects (e.g., Hammett σ⁺ values) with reaction outcomes .

Q. How does the compound’s stability vary under different storage conditions, and what stabilizers are effective?

Methodological Answer:

  • Stability Challenges : Prone to hydrolysis (humidity) and radical-initiated polymerization.
  • Optimal Storage :
    • Temperature: -20°C under argon.
    • Stabilizers: Phenothiazine (200–400 ppm) inhibits radical chain reactions .
  • Degradation Monitoring :
    • UV-Vis : Increased absorbance at 250–300 nm indicates polymerization.
    • TGA : Weight loss >5% below 100°C suggests moisture contamination .

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